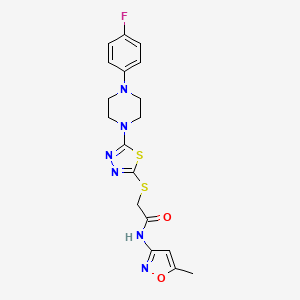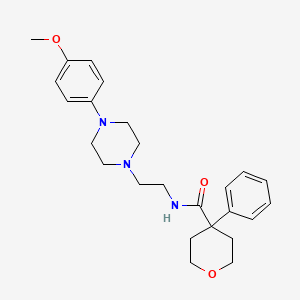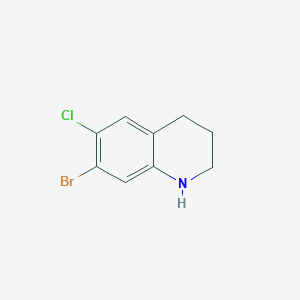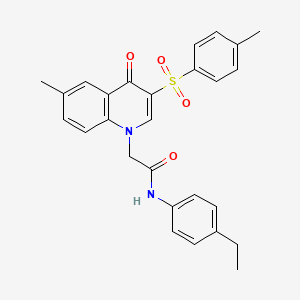
(3r,5r,7r)-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of a compound involves understanding its three-dimensional arrangement of atoms. This can be achieved through various techniques such as X-ray crystallography, NMR spectroscopy, and computational methods . Unfortunately, specific details about the molecular structure analysis of this compound are not available in the search results.Scientific Research Applications
Synthesis and Chemical Characterization
- The synthesis of compounds related to 1,2,3-thiadiazoles, which include the core structure of the specified compound, involves exploring various methods to prepare 4,5-disubstituted-1,2,3-thiadiazoles. These methods include the reaction of phenoxyacetyl chlorides with diazoacetylamides to yield α-diazo-β-ketoacetamides, which are then cyclized to form thiadiazoles (Peet & Sunder, 1975).
- Another approach involves the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, indicating a methodological basis for introducing various functional groups into the thiadiazole core, potentially including the specified compound (Sedlák et al., 2008).
Biological Evaluation
- A related compound, thioadatanserin, has been synthesized and evaluated for its dual potent partial agonist activity against 5-HTR1A and antagonist activity against 5-HTR2A, indicating potential applications in depression and anxiety disorders. This suggests that the specified compound might also have significant biological activities worth exploring (Evans et al., 2020).
Antimicrobial and Anti-Proliferative Activities
- Research on derivatives of adamantane, including those with structures similar to the specified compound, has shown antimicrobial and anti-proliferative activities. For instance, novel 4-(adamantan-1-yl)-1-arylidene-3-thiosemicarbazides and related derivatives have been synthesized and evaluated, showing marked broad-spectrum antibacterial activities and significant anti-proliferative activity against human tumor cell lines (Al-Mutairi et al., 2019).
Advanced Material Applications
- The incorporation of adamantyl and similar bulky groups into polymers, as would be the case with derivatives of the specified compound, can significantly impact the material properties such as solubility, thermal stability, and mechanical strength. This is demonstrated in the synthesis of polyamides containing adamantyl moieties, which exhibit high glass transition temperatures and good thermal stability, suggesting potential applications in advanced material science (Chern et al., 1998).
Mechanism of Action
Target of Action
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been reported to exhibit antimicrobial activity, mainly against gram-positive bacteria . This suggests that the compound may interact with bacterial proteins or enzymes that are essential for their survival.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the antimicrobial activity of related compounds, it can be hypothesized that it may interfere with essential biochemical processes in bacteria, leading to their death .
Biochemical Pathways
Considering the antimicrobial activity of related compounds, it is plausible that it may disrupt bacterial cell wall synthesis or inhibit key enzymes involved in bacterial metabolic pathways .
Pharmacokinetics
The lipophilicity of related compounds has been studied, which is an important factor influencing their absorption and distribution .
Result of Action
Based on the antimicrobial activity of related compounds, it can be inferred that it may lead to the death of bacterial cells .
properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O2S/c1-13-18(28-24-23-13)19(26)25-4-2-14(3-5-25)12-22-20(27)21-9-15-6-16(10-21)8-17(7-15)11-21/h14-17H,2-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBZYJXDVDJDEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}adamantane-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2799487.png)

![Methyl 6-benzyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2799490.png)

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2799496.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)
![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2799509.png)